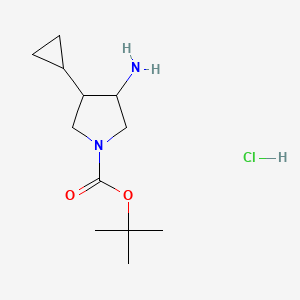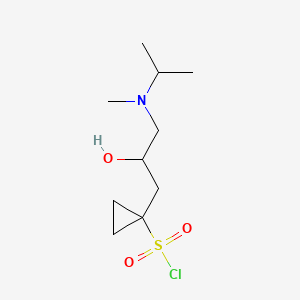
1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a sulfonyl chloride group, and an amino alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfonyl chloride group and the amino alcohol moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions to form the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions with amines can produce sulfonamides.
科学研究应用
1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound or its derivatives could be explored for therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino alcohol moiety may also interact with biological targets, modulating their function through hydrogen bonding or electrostatic interactions.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonamide
- 1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonate
Uniqueness
1-(2-Hydroxy-3-(isopropyl(methyl)amino)propyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which makes it highly reactive and versatile for various chemical transformations. Its structure allows for multiple functionalizations, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H20ClNO3S |
|---|---|
分子量 |
269.79 g/mol |
IUPAC 名称 |
1-[2-hydroxy-3-[methyl(propan-2-yl)amino]propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H20ClNO3S/c1-8(2)12(3)7-9(13)6-10(4-5-10)16(11,14)15/h8-9,13H,4-7H2,1-3H3 |
InChI 键 |
OSXVAVDADMYJBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)CC(CC1(CC1)S(=O)(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


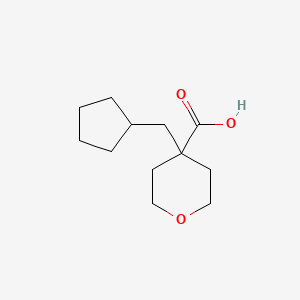
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

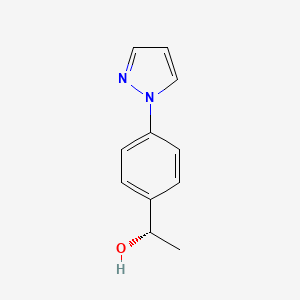
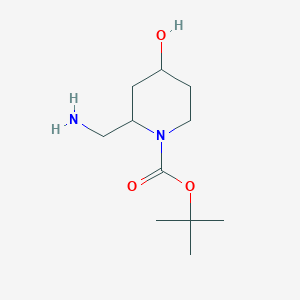
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/no-structure.png)
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)

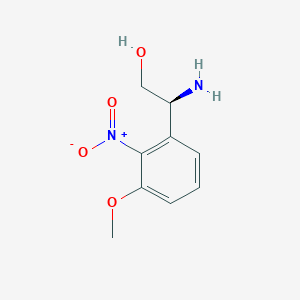
![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
